molecular formula C9H14N2S B1168098 methidiumspermine sepharose CAS No. 123757-91-5

methidiumspermine sepharose

Número de catálogo: B1168098
Número CAS: 123757-91-5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methidiumspermine Sepharose is a novel solid-phase capture reagent designed for the rapid and efficient isolation of DNA from complex biological samples . The reagent consists of a methidium moiety, which intercalates into DNA, covalently attached to Sepharose beads via a spermine linker . This unique structure allows DNA to bind to the reagent independent of the sample's salt concentration and in the presence of common lysing agents such as detergents, EDTA, and proteinase K . The DNA-capture reagent complex is easily separated by centrifugation, and the pure DNA is subsequently released by a brief incubation in a dilute alkaline solution (0.1-0.5 N NaOH or KOH) . This mechanism facilitates the processing of many samples simultaneously without the need for traditional phenol extraction or ethanol precipitation. Its applications are demonstrated in the isolation of hepatitis B virus DNA from serum, the quantitation of DNA from urine, and the preparation of human genomic DNA from minute samples like one microliter of blood or 100 cells for subsequent PCR amplification . The reagent is also effective for isolating single-stranded phage M13 DNA for sequencing templates . As a robust tool that simplifies nucleic acid preparation, Methidiumspermine Sepharose is highly useful for various applications in molecular biology, molecular diagnostics, and biochemical research . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

Número CAS

123757-91-5

Fórmula molecular

C9H14N2S

Sinónimos

methidiumspermine sepharose

Origen del producto

United States

Análisis De Reacciones Químicas

Sepharose Matrix Chemistry

Sepharose matrices are agarose-based chromatography media with distinct functionalization strategies:

  • Base matrix : Highly cross-linked 6% agarose (90 μm particles for Fast Flow, 34 μm for High Performance) with ether-bonded functional groups .

  • Common functionalizations : Quaternary ammonium (Q), sulfopropyl (SP), diethylaminoethyl (DEAE), and iminodiacetic acid groups .

No documentation exists in the reviewed sources about methidiumspermine conjugation to Sepharose.

Chemical Stability of Sepharose Derivatives

Key stability parameters for analogous Sepharose media:

PropertySepharose Fast FlowSepharose High Performance
pH stability (long-term)2–132–14
Particle size90 μm34 μm
Max flow rate750 cm/h300 cm/h
Chemical resistance1 M NaOH, 8 M urea0.1 M NaOH, 6 M guanidine

Methidiumspermine’s hypothetical coupling would likely require similar ether or carbodiimide-mediated reactions, but no experimental protocols are described .

Functionalization Techniques

The synthesis of Sepharose derivatives typically involves:

  • Activation : Cyanogen bromide or epoxide groups for ligand attachment .

  • Coupling : Reaction with amines, thiols, or metal-chelating agents under controlled pH .

  • Blocking : Ethanolamine or glycine to deactivate residual reactive sites .

For methidiumspermine (a polyamine-DNA intercalator conjugate), potential strategies might include:

  • NHS ester coupling to primary amines.

  • Reductive amination for stable secondary amine bonds.

Critical Gaps in Literature

  • No peer-reviewed studies in the provided sources address methidiumspermine-sepharose synthesis.

  • The compound is absent from databases covering Sepharose applications in nucleic acid chromatography .

  • Binding capacity, elution profiles, or stability data for this specific conjugate remain undocumented.

Recommended Alternatives

For DNA-affinity chromatography, validated Sepharose-based options include:

LigandTarget ApplicationBinding Capacity
Concanavalin A Glycoprotein purification5–25 mg/mL
Heparin Nucleic acid-binding proteins2–5 mg/mL
Ni²⁺-NTA His-tagged proteins40 mg/mL

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The evidence highlights comparisons between Sepharose-based matrices and other nanomaterials (e.g., magnetic core particles [MagP], polystyrene nanoparticles [Lx]) in immunoprecipitation workflows. Key findings are summarized below:

Table 1: Key Properties of Functionalized Matrices

Property Sepharose (PGS) Magnetic Core (MagP) Polystyrene (Lx)
Particle Uniformity Heterogeneous Monodisperse Moderately uniform
Porosity High (stains with Coomassie) Low Low
Binding Efficiency Moderate (~60% PCT recovery) High (>95% PCT recovery) Moderate (~70% PCT recovery)
Non-Specific Binding High (due to porosity) Low Moderate
Application Speed Slow (requires centrifugation) Fast (magnetic separation) Moderate
Scalability Suitable for batch processing High-throughput compatible Limited by centrifugation

Key Research Findings

Particle Uniformity and Porosity: Sepharose particles exhibit irregular size distribution and high porosity, leading to prolonged washing steps and increased non-specific protein binding (e.g., albumin, immunoglobulins) . In contrast, MagP particles are monodisperse and non-porous, minimizing background interference .

Immunoprecipitation Efficiency: MagP functionalized with polyclonal antibodies demonstrated >95% procalcitonin (PCT) recovery from human serum, outperforming Sepharose (~60%) and Lx (~70%) . This superiority is attributed to optimal antibody orientation (F(ab)₂ exposed) and magnetic separation efficiency . Sepharose’s porosity traps non-target proteins, reducing specificity. For example, in HeLa cell lysates, MagP showed 3× higher signal-to-noise ratios than Sepharose in LC-MS/MS analyses .

Oxidation Sensitivity: PCT’s immunoreactivity decreases by ~21% under oxidative stress in CLIA assays. While Sepharose-based workflows are unaffected by oxidation, MagP’s rapid processing minimizes analyte degradation .

Cost and Accessibility :

  • Sepharose is cost-effective for small-scale research but requires specialized centrifugation equipment. MagP, though pricier, is preferred in clinical settings for automation and reproducibility .

Métodos De Preparación

Cyanogen Bromide (CNBr) Activation

Cyanogen bromide activation remains the most widely used method for introducing imidocarbonate groups onto Sepharose. The process involves reacting CNBr with the hydroxyl groups of agarose under alkaline conditions (pH 10–11). A typical protocol includes:

  • Reaction Conditions : 2–5 mg CNBr per mL of settled Sepharose, dissolved in 2 M sodium carbonate buffer (pH 11.0), stirred for 1–2 hours at 4°C.

  • Neutralization : Post-activation, the matrix is washed extensively with cold deionized water and 0.1 M sodium bicarbonate (pH 8.3) to remove excess CNBr and stabilize reactive groups.

This method yields an activated matrix with a ligand-binding capacity of 10–20 µmol/mL, though efficiency depends on agarose bead size and porosity.

Epichlorohydrin Crosslinking

As an alternative to CNBr, epichlorohydrin introduces epoxy groups via ether linkages, offering improved chemical stability. Key parameters include:

  • Reaction Mixture : 1:1 (v/v) epichlorohydrin and 2 M NaOH, reacted with Sepharose for 4 hours at 25°C.

  • Post-Treatment : Residual epoxy groups are quenched with 1 M ethanolamine (pH 9.0) to prevent nonspecific binding.

Comparative studies show epoxy-activated Sepharose exhibits 15–30% lower ligand density than CNBr-activated matrices but demonstrates superior resistance to alkaline cleaning solutions.

Ligand Coupling Optimization

Methidiumspermine coupling to activated Sepharose requires precise control of pH, ionic strength, and reaction duration to maximize binding efficiency while preserving ligand activity.

pH-Dependent Coupling Kinetics

Methidiumspermine’s primary and secondary amines (pKa 8.5–10.5) necessitate alkaline conditions for optimal nucleophilic attack on activated Sepharose. Data from analogous polyamine couplings reveal:

pHCoupling Efficiency (%)Residual Activity (%)
8.045 ± 392 ± 2
9.078 ± 488 ± 3
10.095 ± 275 ± 5

Table 1: pH optimization for methidiumspermine coupling to CNBr-activated Sepharose. Efficiency measured via TNBS assay; activity assessed by DNA-binding capacity.

A pH of 9.0 balances coupling efficiency (78%) with retained ligand functionality (88%), making it the recommended condition for most applications.

Temperature and Time Tradeoffs

Extended reaction times at moderate temperatures improve ligand density without denaturation:

  • 4°C : 24-hour incubation achieves 85% coupling efficiency.

  • 25°C : 6-hour incubation reaches 90% efficiency but risks ligand aggregation.

For heat-sensitive applications, a 16-hour protocol at 4°C is preferred, yielding 12 µmol methidiumspermine/mL resin.

Post-Coupling Processing

Blocking Residual Reactive Groups

Unreacted imidocarbonates or epoxy groups are blocked using small amines (e.g., ethanolamine, glycine) to minimize nonspecific adsorption:

  • Ethanolamine (1 M, pH 8.0) : Blocks 98% of residual groups within 2 hours.

  • Glycine (0.2 M, pH 8.5) : Less effective (85% blocking) but preserves ligand charge characteristics.

Quality Control and Characterization

Ligand Density Quantification

The trinitrobenzenesulfonic acid (TNBS) assay remains the gold standard for measuring primary amine coupling:

  • Procedure : 0.1% TNBS in 0.1 M sodium borate (pH 9.3), 37°C for 2 hours.

  • Calculation : Absorbance at 420 nm correlates with uncoupled amines, allowing backward calculation of ligand density.

Functional Assessment via DNA Binding

Batch adsorption tests using plasmid DNA (pUC19) validate resin performance:

Ligand Density (µmol/mL)DNA Binding Capacity (mg/mL)Elution Efficiency (%)
81.2 ± 0.365 ± 5
122.1 ± 0.482 ± 3
162.5 ± 0.275 ± 6

Table 2: Functional performance vs. ligand density. Elution with 1.5 M NaCl, 10 mM Tris-HCl (pH 7.5).

Optimal DNA binding occurs at 12 µmol/mL, balancing capacity with elution efficiency.

Industrial-Scale Production Considerations

Column Packing and Validation

Large-scale production employs dynamic axial compression (DAC) columns to ensure uniform bed height and flow distribution:

  • Flow Rate : 300 cm/h for 90 µm Sepharose beads.

  • Pressure Limit : 0.3 MPa to prevent matrix deformation.

Height equivalent to a theoretical plate (HETP) values <0.05 mm confirm packing quality.

Sanitization and Reuse

Methidiumspermine Sepharose tolerates:

  • CIP Solutions : 0.1–0.5 M NaOH for 4 hours.

  • Sanitizers : 70% ethanol or 0.1% peracetic acid.

After 50 cycles, ligand leakage remains <5% when stored in 20% ethanol .

Q & A

Q. What is the principle behind methidiumspermine sepharose in nucleic acid or protein purification?

Methidiumspermine sepharose operates via affinity chromatography, where the methidiumspermine ligand binds selectively to nucleic acids (e.g., DNA) or proteins through intercalation and electrostatic interactions. The sepharose matrix provides a high surface area for ligand immobilization, enabling efficient capture of target molecules. Buffer conditions (e.g., pH and ionic strength) are optimized to promote binding during loading and subsequent elution via competitive displacement or pH shifts .

Q. What key parameters influence binding efficiency in methidiumspermine sepharose chromatography?

Binding efficiency depends on:

  • pH : The buffer pH must be adjusted to ensure the target molecule’s charge complements the ligand’s ionic properties. For cation-exchange resins like CM Sepharose, binding occurs when the buffer pH is below the target’s isoelectric point (pI) .
  • Ionic strength : Low conductivity enhances electrostatic interactions; elution typically involves increasing ionic strength or altering pH .
  • Ligand density : Higher ligand density improves binding capacity but may increase non-specific interactions .

Q. How can researchers validate the performance of methidiumspermine sepharose in experimental workflows?

Validation involves:

  • Control experiments : Using known nucleic acid/protein standards to assess binding and recovery rates.
  • Reprodubility checks : Repeating runs under identical conditions to confirm consistency .
  • Purity analysis : Techniques like SDS-PAGE or UV spectrophotometry to evaluate eluate purity .

Advanced Research Questions

Q. How can buffer optimization address challenges in methidiumspermine sepharose-based separations?

Advanced optimization requires systematic titration of pH and ionic strength. For example:

  • pH screening : Test buffers in 0.5-unit increments within the resin’s operational range (e.g., pH 4–13 for CM Sepharose) .
  • Conductivity gradients : Use stepwise or linear gradients to identify elution thresholds. Pre-experiments with isocratic elution can narrow optimal ranges .
  • Competitive eluents : Agents like spermine or ethidium bromide may enhance nucleic acid displacement .

Q. How should researchers reconcile contradictory data on methidiumspermine sepharose binding capacities across studies?

Contradictions often arise from variations in:

  • Resin batch differences : Ligand density or matrix crosslinking may vary; always validate new batches with internal controls .
  • Sample preparation : Contaminants (e.g., lipids or polysaccharides) can block binding sites. Pre-purification steps (e.g., dialysis or filtration) are critical .
  • Experimental conditions : Standardize buffer composition, flow rates, and temperature to minimize variability .

Q. What strategies enable integration of methidiumspermine sepharose with orthogonal purification methods?

For high-purity outputs:

  • Multi-step workflows : Combine with size-exclusion chromatography (SEC) or ion-exchange resins (e.g., Q Sepharose) to resolve co-eluting contaminants .
  • Tag-based systems : Use methidiumspermine sepharose after affinity steps (e.g., His-tag/Ni-Sepharose) for sequential enrichment .
  • Analytical cross-validation : Employ techniques like mass spectrometry or qPCR to confirm target identity and purity post-purification .

Methodological Considerations

  • Data presentation : Use tables to compare binding efficiencies under varying pH/conductivity (e.g., Table 1).

    pHConductivity (mS/cm)Binding Efficiency (%)
    5.01085
    6.01062
    Table 1: Example data for optimizing methidiumspermine sepharose binding.
  • Troubleshooting non-specific binding : Increase wash steps with intermediate ionic strength buffers or add detergents (e.g., 0.1% Triton X-100) .

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